molecular formula C22H24ClNO2 B13452259 2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride

2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13452259
M. Wt: 369.9 g/mol
InChI Key: LRTACUJJJBGEHW-UHFFFAOYSA-N
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Description

2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C22H24ClNO2. It is known for its unique structure, which includes two benzyloxy groups attached to a phenyl ring, and an ethan-1-amine group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzyloxy Groups: The initial step involves the formation of benzyloxy groups on the phenyl ring. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Ethan-1-amine Group: The next step involves the introduction of the ethan-1-amine group. This can be done through a nucleophilic substitution reaction where the benzyloxyphenyl compound reacts with an ethylamine derivative.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The ethan-1-amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: Benzyloxy groups can be converted to benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: Various substituted amine derivatives can be formed.

Scientific Research Applications

2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy groups can interact with various enzymes and receptors, potentially modulating their activity. The ethan-1-amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Benzyloxy)phenyl]ethan-1-amine hydrochloride
  • 3,4-Dibenzyloxyphenethylamine hydrochloride
  • 2-Benzylaminoethanol

Uniqueness

2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride is unique due to the presence of two benzyloxy groups at the 2 and 6 positions of the phenyl ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H24ClNO2

Molecular Weight

369.9 g/mol

IUPAC Name

2-[2,6-bis(phenylmethoxy)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C22H23NO2.ClH/c23-15-14-20-21(24-16-18-8-3-1-4-9-18)12-7-13-22(20)25-17-19-10-5-2-6-11-19;/h1-13H,14-17,23H2;1H

InChI Key

LRTACUJJJBGEHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)CCN.Cl

Origin of Product

United States

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